molecular formula C13H10FNO2 B6387321 5-(2-Fluoro-4-methylphenyl)nicotinic acid CAS No. 1225462-73-6

5-(2-Fluoro-4-methylphenyl)nicotinic acid

Cat. No.: B6387321
CAS No.: 1225462-73-6
M. Wt: 231.22 g/mol
InChI Key: WLEBYOMCBZOIBV-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H10FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is substituted with a 2-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzene and nicotinic acid.

    Reaction: The 2-fluoro-4-methylbenzene undergoes a Friedel-Crafts acylation reaction with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key step in synthesizing and modifying nicotinic acid derivatives.

Basic Hydrolysis of Esters

Ethyl ester precursors of nicotinic acid derivatives undergo hydrolysis under basic conditions to yield carboxylic acids. For example:

  • Reagents : Lithium hydroxide monohydrate (LiOH·H₂O) in THF/methanol/water (4:1:1 ratio) at room temperature .

  • Reaction Time : 16 hours.

  • Product : 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methyl nicotinic acid (94% yield) .

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 8.76 (s, 1H), 8.28 (s, 1H), 7.51–7.49 (m, 1H), 3.67 (s, 2H), 2.58 (s, 3H) .

  • LC-MS : m/z 362.33 [M+1] .

Acidic Hydrolysis of Amides

Nicotinamides are hydrolyzed to nicotinic acids under acidic conditions:

  • Reagents : Concentrated HCl at reflux .

  • Reaction Time : 2 hours.

  • Product : 2,6-Dichloro-5-fluoronicotinic acid (55–76% yield) .

Coupling Reactions

Nicotinic acid derivatives participate in amide bond formation and cross-coupling reactions.

HATU-Mediated Amide Coupling

  • Reagents : HATU (1.2 eq.), DIPEA (2 eq.), and amines in DMF .

  • Reaction Time : 16 hours at ambient temperature.

  • Product : Substituted nicotinamides (e.g., derivatives with 2-methoxybenzylamine) .

Example Protocol :

  • Dissolve 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methyl nicotinic acid (0.28 mmol) in DMF.

  • Add HATU (0.331 mmol), DIPEA (0.552 mmol), and amine (0.276 mmol).

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ .

Substitution Reactions

Chlorine atoms in nicotinic acid derivatives undergo nucleophilic substitution.

Suzuki–Miyaura Coupling

  • Reagents : Boronic esters, Pd catalysts, and base .

  • Product : Biaryl derivatives (e.g., thienopyrimidine analogs) .

Conditions :

  • Substrate : 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.

  • Catalyst : Pd(PPh₃)₄.

  • Solvent : Dioxane/H₂O (3:1) .

Ester Reduction

  • Reagents : LiAlH₄ in THF .

  • Product : Alcohol derivatives (e.g., reduction of ester 39 to alcohol 40 ) .

Oxidative Diazotization

  • Reagents : Sodium nitrite (NaNO₂) in acidic media (HCl/H₂SO₄) .

  • Application : Conversion of amides to carboxylic acids.

Large-Scale Hydrolysis

  • Substrate : 2,6-Dichloro-5-fluoronicotinamide (3).

  • Conditions : 300 kg POCl₃, 182 kg PCl₅, 30 kg substrate .

  • Yield : 76% after crystallization and HPLC purification .

HPLC Analysis :

  • Column : Alltech Hypersil BDS C-18 (150 × 4.6 mm).

  • Mobile Phase : 25% MeOH, 75% 0.05 M KH₂PO₄ (pH 2.5).

  • Detection : 284 nm .

Table 2: Coupling Reaction Parameters

Reaction TypeReagentsConditionsYieldSource
Amide couplingHATU, DIPEA, DMF16 h, ambient temperature85–94%
Suzuki–Miyaura couplingPd(PPh₃)₄, boronic ester, dioxane/H₂O80°C, 12 h70–90%

Analytical and Mechanistic Insights

  • Acid-Catalyzed Mechanisms : Hydrolysis of nitriles to amides proceeds via intermediate iminoyl sulfates in concentrated H₂SO₄ .

  • Steric Effects : Bulky substituents on the phenyl ring reduce coupling efficiency in Suzuki reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10FNO2
  • Molecular Weight : 231.22 g/mol
  • IUPAC Name : 5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
  • CAS Number : 1225462-73-6

The compound features a nicotinic acid backbone with a fluorinated phenyl substituent, which enhances its lipophilicity and potential biological interactions.

Chemistry

5-(2-Fluoro-4-methylphenyl)nicotinic acid is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can form carboxylic acids or ketones.
  • Reduction : Converts carboxylic acid groups to alcohols.
  • Substitution : The fluorine atom can be replaced with other functional groups.

Biology

The compound is under investigation for its potential biological activities, notably:

  • Antimicrobial Activity : Exhibits significant effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a minimum inhibitory concentration (MIC) of 7.81 µg/mL for both strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Methicillin-resistant S. aureus (MRSA)7.81 µg/mL
Enterococcus faecalisNo significant activity recorded
  • Anti-inflammatory Potential : The compound modulates the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses, suggesting its potential as an anti-inflammatory therapeutic agent.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, focusing on:

  • Pharmaceutical Development : The compound serves as a precursor for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.

Antimicrobial Efficacy Study

A study highlighted the effectiveness of this compound against Gram-positive bacteria, demonstrating comparable efficacy to standard antibiotics.

Inflammation Model

In murine models, administration of this compound led to significant reductions in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluoro-4-methylphenyl)nicotinic acid
  • 5-(4-Methylphenyl)-2-furoic acid
  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid

Uniqueness

5-(2-Fluoro-4-methylphenyl)nicotinic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

5-(2-Fluoro-4-methylphenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a nicotinic acid backbone with a fluorinated phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound can bind to specific enzymes, altering their activity. This modulation can lead to various biological effects, including antimicrobial activity and anti-inflammatory responses .
  • Receptor Interaction : It may also interact with receptors involved in inflammatory pathways, contributing to its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Methicillin-resistant S. aureus (MRSA)7.81 µg/mL
Enterococcus faecalisNo significant activity recorded

These findings suggest that the compound possesses both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects against certain pathogens .

Anti-Inflammatory Potential

The anti-inflammatory activity of this compound has been evaluated through various assays. The compound has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses:

  • Cell Viability Assays : The compound exhibited varying degrees of cytotoxicity depending on the concentration, with IC50 values indicating effective anti-inflammatory potential at lower concentrations .
  • Mechanisms : The exact mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of nicotinic acid derivatives, including this compound, revealed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound was noted for its comparable efficacy to standard antibiotics .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for several applications:

  • Pharmaceutical Development : It serves as a building block for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.
  • Material Science : The compound's properties are also being investigated for use in developing novel materials with specific electronic and optical characteristics .

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-11(12(14)4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEBYOMCBZOIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687150
Record name 5-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225462-73-6
Record name 5-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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